2-Bromo-3-methoxybenzaldehyde

Organic Synthesis Quality Control Crystallization

2-Bromo-3-methoxybenzaldehyde is a di-substituted benzaldehyde building block (molecular formula C₈H₇BrO₂, MW 215.04 g/mol) that presents a solid-state melting point of 67–69 °C. The compound features a bromine atom at the ortho position and a methoxy group at the meta position relative to the aldehyde function.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 10401-18-0
Cat. No. B1279745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxybenzaldehyde
CAS10401-18-0
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1Br)C=O
InChIInChI=1S/C8H7BrO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,1H3
InChIKeyKELPUINOQGYPKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxybenzaldehyde (CAS 10401-18-0): Core Physicochemical Identity and Procurement Baseline


2-Bromo-3-methoxybenzaldehyde is a di-substituted benzaldehyde building block (molecular formula C₈H₇BrO₂, MW 215.04 g/mol) that presents a solid-state melting point of 67–69 °C . The compound features a bromine atom at the ortho position and a methoxy group at the meta position relative to the aldehyde function. This precise arrangement creates a sterically and electronically distinct scaffold that is widely employed as a synthetic intermediate for pharmaceutical and agrochemical research, with commercial suppliers typically offering ≥97% purity accompanied by batch-specific NMR, HPLC, and GC characterization .

Why Generic Substitution of 2-Bromo-3-methoxybenzaldehyde (CAS 10401-18-0) Fails: Regiochemical Specificity Drives Synthetic and Physical Outcomes


The ortho-bromo/meta-methoxy substitution pattern of 2-bromo-3-methoxybenzaldehyde is not interchangeable with other regioisomeric bromomethoxybenzaldehydes. The proximity of the bulky bromine atom to the electrophilic aldehyde group imposes steric constraints that alter imine formation kinetics and cross-coupling reactivity relative to para- or meta-substituted analogs . Furthermore, the distinct solid-state melting point (67–69 °C) provides a practical handle for identity verification and purification that is not replicated by closest regioisomers such as 2-bromo-4-methoxybenzaldehyde (mp 75–77 °C) or 3-bromo-4-methoxybenzaldehyde (mp 49–54 °C), meaning a procurement decision based solely on gross chemical formula (C₈H₇BrO₂) would result in a different physical form, altered reaction performance, and potential route failure .

Quantitative Differentiation of 2-Bromo-3-methoxybenzaldehyde (CAS 10401-18-0) Against Closest Regioisomeric Analogs


Solid-State Identity: Melting Point as a Practical Batch-Consistency Metric

2-Bromo-3-methoxybenzaldehyde exhibits a sharp melting point of 67–69 °C, which falls between that of 3-bromo-4-methoxybenzaldehyde (49–54 °C) and 2-bromo-4-methoxybenzaldehyde (75–77 °C). While all share the same molecular formula, the 5–25 °C gap from the nearest regioisomers allows unambiguous identification and purity assessment by simple melting-point apparatus before committing to a high-value synthetic sequence.

Organic Synthesis Quality Control Crystallization

Regiochemical Reactivity Differentiation: Steric Shielding of the Aldehyde Group Enables Selective Transformations

The ortho-bromo substitution in 2-bromo-3-methoxybenzaldehyde creates a sterically congested environment around the aldehyde carbon that reduces its propensity to undergo nucleophilic addition compared to para-bromo or non-brominated analogs. This steric deactivation has been exploited in tandem Suzuki-Miyaura/lactonization sequences where selective reaction at the bromine site is required before aldehyde engagement. In contrast, 4-bromo-3-methoxybenzaldehyde lacks this steric differentiation between reactive centers, leading to lower selectivity in multi-step, one-pot processes.

Cross-coupling Intramolecular Cyclization Medicinal Chemistry

Commercial Purity and Analytical Documentation: ≥97% Assay with Multi-Method Batch QC

Authoritative suppliers such as Bidepharm provide 2-bromo-3-methoxybenzaldehyde at ≥97% purity with batch-specific certificates of analysis that include NMR, HPLC, and GC data. In contrast, several regioisomeric analogs (e.g., 2-bromo-5-methoxybenzaldehyde) are often listed at lower purity thresholds (e.g., 95%) without the same level of multi-technique characterization from a single integrated source, increasing the burden of incoming quality assessment for the purchasing laboratory.

Procurement Analytical Chemistry Supply Chain

Storage and Handling Stability: Recommended Refrigerated Storage Prolongs Active Shelf Life

Suppliers universally recommend long-term storage at 2–8 °C for 2-bromo-3-methoxybenzaldehyde to minimize aldehyde oxidation and bromine displacement, whereas certain regioisomers such as 2-bromo-5-methoxybenzaldehyde are listed as stable at room temperature. This difference implies that the target compound may undergo slower degradation under identical ambient conditions, a characteristic relevant for laboratories that maintain refrigerated inventory systems and require extended shelf life.

Stability Storage Logistics

Optimal Deployment Scenarios for 2-Bromo-3-methoxybenzaldehyde (CAS 10401-18-0) Based on Quantitative Evidence


Regiochemically Demanding Pharmaceutical Intermediate Synthesis

When a medicinal chemistry route requires a bromo handle at the ortho position and a methoxy donor at meta for downstream SAR exploration, 2-bromo-3-methoxybenzaldehyde is the only regioisomer that delivers both functional groups on the same aromatic ring. The melting-point difference from alternative regioisomers provides a simple quality gate upon receipt, while the steric shielding of the aldehyde enables selective cross-coupling at the bromine site before engaging the carbonyl .

High-Throughput Experimentation (HTE) Libraries Requiring Defined Isomers

In automated HTE campaigns where regioisomeric purity directly affects hit validation, the availability of 2-bromo-3-methoxybenzaldehyde at ≥97% purity with NMR/HPLC/GC batch documentation minimizes the risk of false positives arising from positional isomer contaminants. The moderate melting point also facilitates solid-dispensing robotics calibrated for crystalline solids in the 60–70 °C range .

Synthetic Methodology Development Involving Ortho-Bromo Aldehyde Scaffolds

For reaction development groups exploring palladium-catalyzed tandem couplings, the ortho-bromo orthogonality of 2-bromo-3-methoxybenzaldehyde provides a reproducible test substrate. Its steric differentiation between the bromine and aldehyde sites offers a mechanistic probe for studying selectivity in polyfunctional electrophiles, which cannot be reproduced using meta- or para- bromomethoxybenzaldehydes .

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